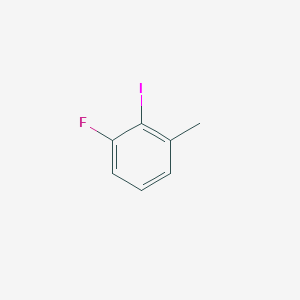

3-Fluoro-2-iodotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHRYDHCFKJKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397106 | |

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883502-14-5 | |

| Record name | 3-FLUORO-2-IODOTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] 3-Fluoro-2-iodotoluene, a trifunctional aromatic compound, represents a key building block in this landscape. Its distinct arrangement of a fluorine atom, an iodine atom, and a methyl group offers a versatile platform for targeted molecular elaboration. This guide provides a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on empowering researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

CAS Number: 883502-14-5[2]

Molecular Formula: C₇H₆FI[2]

Molecular Weight: 236.03 g/mol [2]

| Property | Value | Source |

| Boiling Point | 212 °C | [2] |

| Density | 1.788 g/cm³ | [2] |

| Flash Point | 85 °C | [2] |

| Appearance | Light yellow to brown liquid | [2] |

A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and quality control. While specific spectra are proprietary to various suppliers, typical analytical data would be acquired as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group, with characteristic splitting patterns due to fluorine-proton coupling. The ¹³C NMR would display seven signals, with the carbon attached to fluorine exhibiting a large one-bond carbon-fluorine coupling constant.[3][4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups, including C-F, C-I, and aromatic C-H bonds.

Synthesis of this compound: A Mechanistic Approach

The most logical and widely applicable synthetic route to this compound is via the Sandmeyer reaction, starting from the readily available precursor, 3-fluoro-2-methylaniline.[5] This transformation involves two key stages: diazotization of the primary amine followed by iodination.

The Diazotization of 3-Fluoro-2-methylaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[7] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[7]

Caption: General workflow for the diazotization of an aromatic amine.

Iodination: A Sandmeyer-Type Reaction

The subsequent iodination of the diazonium salt is a variation of the Sandmeyer reaction.[7] The introduction of a solution of potassium iodide (KI) to the cold diazonium salt solution leads to the displacement of the diazonium group by an iodide ion, with the liberation of nitrogen gas.[7] This step is often facile and proceeds without the need for a copper catalyst, which is typically required for the introduction of other halides like chlorine or bromine.[6]

Experimental Protocol: Diazotization-Iodination of 3-Fluoro-2-methylaniline

The following is a generalized, illustrative protocol based on standard diazotization-iodination procedures.[7] Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of the Aniline Salt Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Maintain the temperature between 0 and 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the vigorously stirred aniline salt solution, ensuring the temperature does not rise above 5 °C. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction. Monitor the completion of the diazotization by testing with starch-iodide paper (a persistent blue-black color indicates an excess of nitrous acid).

-

Iodination: In a separate flask, dissolve potassium iodide (1.2 eq) in a minimal amount of water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate or oil will form, and nitrogen gas will evolve.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete decomposition of the diazonium salt. Add a solution of sodium thiosulfate to quench any excess iodine.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions.[8] This allows for the selective functionalization at the 2-position, while retaining the fluorine atom for subsequent transformations or as a key pharmacophore.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] this compound is an excellent substrate for this reaction, readily coupling with a wide range of aryl and heteroaryl boronic acids or their esters.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many pharmaceutical agents.[8] The ability to selectively introduce a variety of substituents at the 2-position of the toluene ring makes this compound a valuable intermediate in the construction of complex molecular architectures.[1][9]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its unique combination of reactive sites allows for the precise and selective introduction of fluorine and a diverse range of aryl or heteroaryl groups into a molecular framework. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher looking to leverage its potential in the quest for novel therapeutics.

References

- To be populated with specific literature references for the synthesis and reactions of this compound.

- To be populated with specific literature references for the applications of this compound in medicinal chemistry.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- To be populated with a specific reference for Suzuki-Miyaura coupling.

- To be populated with a specific reference for the role of fluorine in drug design.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

- To be populated with a specific reference for safety and handling.

- To be populated with a specific reference for the applications of this compound in m

- To be populated with a specific reference for advanced synthetic methodologies involving this compound.

- To be populated with a specific reference for large-scale synthesis.

- To be populated with a specific reference for mechanistic studies.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorotoluene: A Versatile Chemical Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

- To be populated with a specific reference for spectroscopic d

- To be populated with a specific reference for purific

- To be populated with a specific reference for altern

-

Zhao Group @ UIUC - University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Retrieved from [Link]

- To be populated with a specific reference for environmental and green chemistry aspects.

- To be populated with a specific reference for economic considerations and supplier inform

- To be populated with a specific reference for future outlook and emerging applic

- To be populated with a specific reference for comparative analysis with other building blocks.

Sources

- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 2. This compound | 883502-14-5 [chemicalbook.com]

- 3. This compound(883502-14-5) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. innospk.com [innospk.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nbinno.com [nbinno.com]

3-Fluoro-2-iodotoluene molecular weight

An In-depth Technical Guide to 3-Fluoro-2-iodotoluene: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Organofluorine compounds constitute approximately 20% of all commercial pharmaceuticals, a testament to the element's profound ability to modulate key molecular properties.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond allow chemists to fine-tune a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[3] Within this context, multi-functional aromatic building blocks serve as critical starting points for the synthesis of complex molecular architectures.

This compound is one such building block, offering a unique combination of substituents on an aromatic core. The presence of an iodine atom provides a versatile handle for a wide array of cross-coupling reactions, while the fluorine and methyl groups offer steric and electronic modulation of downstream compounds. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, a plausible synthetic route, its application in synthetic workflows, and essential safety protocols for its handling.

Section 1: Core Physicochemical Properties

This compound, also known by its synonyms 1-fluoro-2-iodo-3-methylbenzene and 2-iodo-3-fluorotoluene, is a substituted aromatic halide.[4][5] Its utility as a synthetic intermediate is underpinned by its distinct physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FI | [4][5][6] |

| Molecular Weight | 236.02 g/mol | [4][7] |

| CAS Number | 883502-14-5 | [4][5][8] |

| Appearance | Light yellow to brown liquid | [5][8] |

| Density | 1.788 g/cm³ | [5][6][8] |

| Boiling Point | 212 °C | [5][6][8] |

| Flash Point | 85 °C | [5][8] |

| Storage Conditions | 2-8°C, protect from light | [5][8] |

Section 2: The Strategic Role of Fluorine in Drug Design

The inclusion of a fluorine atom, as seen in this compound, is a deliberate design choice in medicinal chemistry. Its effects are multifaceted, primarily revolving around electronic modulation, metabolic shielding, and conformational control.

-

Electronic and Inductive Effects : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). When placed near basic centers like amines, it can significantly lower their pKa, reducing their ionization at physiological pH. This can enhance cell membrane permeability and oral bioavailability.[3]

-

Metabolic Shielding : The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Conformational Control : Fluorine can influence molecular conformation through stereoelectronic effects, such as hyperconjugation. This can pre-organize a ligand into a bioactive conformation, enhancing its binding affinity for a target protein.

Section 3: Synthesis of this compound

A common and effective method for the preparation of aromatic fluorides is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.[9] A plausible synthetic workflow starting from a commercially available aniline is outlined below.

Experimental Protocol: Balz-Schiemann Synthesis

This protocol describes a representative procedure based on established chemical principles.

Materials:

-

2-Iodo-3-methylaniline

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-iodo-3-methylaniline in a 48% aqueous solution of tetrafluoroboric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. The formation of a diazonium salt precipitate is typically observed.

-

Causality: This low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt.

-

-

Isolation of Intermediate:

-

Continue stirring the mixture for 30 minutes at 0-5 °C after the addition is complete.

-

Collect the precipitated diazonium fluoroborate salt by vacuum filtration.

-

Wash the solid with cold water, followed by cold diethyl ether to facilitate drying.

-

Self-Validation: The solid should be dried thoroughly under vacuum as residual water can interfere with the subsequent decomposition step.

-

-

Thermal Decomposition:

-

Gently heat the dry diazonium salt in a flask equipped with a condenser. The decomposition is often vigorous and should be controlled carefully.

-

The decomposition yields gaseous nitrogen and boron trifluoride, leaving the crude liquid product.

-

Causality: Heating provides the activation energy needed to break the C-N bond and form the stable C-F bond.

-

-

Purification:

-

Extract the crude product with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting oil by vacuum distillation or column chromatography to yield pure this compound.

-

Section 4: Application in Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound lies in the reactivity of its carbon-iodine bond. Aryl iodides are highly effective substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Suzuki Coupling

This protocol details a representative Suzuki coupling reaction to form a biaryl product.

Materials:

-

This compound

-

An appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Causality: The inert atmosphere is essential as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

-

-

Addition of Catalyst and Solvent:

-

Add the palladium catalyst (typically 1-5 mol%) to the flask under a positive pressure of inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Self-Validation: A successful reaction setup will maintain an oxygen-free environment, often indicated by the color of the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

-

Section 5: Safety, Handling, and Storage

Proper handling of this compound is imperative. It is a hazardous chemical that requires appropriate engineering controls and personal protective equipment (PPE).

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][10] |

Handling and PPE:

-

Always handle this compound in a well-ventilated chemical fume hood.[11][12]

-

Wear appropriate PPE, including a lab coat, splash goggles, and chemical-resistant gloves.[10][11]

-

Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Ensure eyewash stations and safety showers are readily accessible.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]

-

Recommended storage temperature is between 2-8°C, protected from light.[5][8]

-

Store away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a highly valuable and versatile building block for researchers and scientists in drug discovery and development. Its molecular weight of 236.02 g/mol and its unique trifunctionalized aromatic structure provide a robust platform for synthetic innovation.[4][7] The strategic placement of the fluoro, iodo, and methyl groups allows for precise molecular tuning and access to novel chemical space through well-established synthetic methodologies like palladium-catalyzed cross-coupling. While its synthesis and application require careful handling due to its hazardous nature, its potential to accelerate the discovery of new therapeutic agents is significant.

References

-

ChemBK. (n.d.). This compound. [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-iodotoluene. PubChem. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. [Link]

-

Pialat, A., et al. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Reaction Chemistry & Engineering, 6(8), 1345-1351. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ResearchGate. [Link]

-

Osbourn, J. (2014, February 16). meta-Fluorotoluene Synthesis. YouTube. [Link]

-

Jalalian, N., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 7948-7955. [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. echemi.com [echemi.com]

- 5. 883502-14-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-Fluoro-2-iodotoluene | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 883502-14-5 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. hmdb.ca [hmdb.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

3-Fluoro-2-iodotoluene chemical properties

An In-depth Technical Guide to 3-Fluoro-2-iodotoluene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 883502-14-5), a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. We will explore its core physicochemical and spectroscopic properties, discuss plausible synthetic methodologies, and delve into its chemical reactivity, with a particular focus on its utility as a versatile building block in the development of complex organic molecules. The strategic placement of fluorine, iodine, and methyl groups on the toluene scaffold makes this reagent a valuable tool for introducing key structural motifs into pharmaceutical candidates and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific profile.

Introduction: A Strategically Substituted Building Block

This compound is a substituted aromatic compound featuring a unique combination of functional groups: a fluorine atom, an iodine atom, and a methyl group. This specific arrangement provides a powerful platform for synthetic chemists. The iodine atom serves as a highly effective leaving group and a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Simultaneously, the presence of fluorine is of paramount importance in modern drug discovery.[1] Incorporating fluorine into bioactive molecules can profoundly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] The ortho-fluoro and meta-methyl substituents on the iodinated ring of this compound exert distinct electronic and steric influences, which can be strategically exploited to fine-tune the reactivity and properties of its derivatives.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental work.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 883502-14-5 | [3][4] |

| Molecular Formula | C₇H₆FI | [3][5][6] |

| Molecular Weight | 236.03 g/mol | [3][4] |

| Appearance | Light yellow to brown liquid | [3] |

| Density | 1.788 g/mL | [3][5] |

| Boiling Point | 212 °C | [3][5] |

| Flash Point | 85 °C | [3] |

| Storage Temperature | 2-8 °C (Protect from light) | [3] |

| InChIKey | WXHRYDHCFKJKKO-UHFFFAOYSA-N | [4] |

Spectroscopic Profile

While specific spectra are proprietary to suppliers, the expected spectroscopic characteristics can be inferred from the molecular structure. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various chemical suppliers.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the three methyl protons. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The methyl group protons will appear as a singlet, likely in the range of 2.2-2.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts and C-F coupling constants. The signal for the carbon atom attached to fluorine will appear as a doublet with a large coupling constant (¹JCF), a hallmark of C-F bonds.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 236. A characteristic isotopic pattern for iodine will not be observed as iodine is monoisotopic (¹²⁷I). Fragmentation patterns would likely involve the loss of iodine and methyl radicals.

Synthesis and Manufacturing

The synthesis of fluorinated aromatic compounds often relies on established methodologies. While specific, scaled-up manufacturing processes for this compound are proprietary, a plausible and common laboratory-scale approach involves a diazotization-iodination sequence starting from a commercially available aniline precursor.

Representative Synthetic Protocol: Diazotization-Sandmeyer Reaction

A logical synthetic route starts from 3-fluoro-2-methylaniline. This method leverages the well-established Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then substituted with an iodide.

Step-by-Step Methodology:

-

Diazotization: 3-fluoro-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

-

Diazo Salt Formation: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution while maintaining the low temperature. This reaction forms the intermediate diazonium salt.

-

Iodination: An aqueous solution of potassium iodide (KI) is added to the diazonium salt solution.

-

Decomposition: The mixture is gently warmed to room temperature to facilitate the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of this compound.

-

Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified, typically by vacuum distillation or column chromatography, to yield the final product.

The Balz-Schiemann reaction is another classic method for preparing aromatic fluorides, involving the thermal decomposition of a diazonium tetrafluoroborate salt, though it is more commonly used to introduce fluorine rather than starting with a fluorinated precursor.[8]

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its carbon-iodine (C-I) bond. This bond is significantly weaker than the C-F and C-H bonds of the aromatic ring, making it the primary site for chemical transformations.

The Lability of the Carbon-Iodine Bond

Aryl iodides are premier substrates for a multitude of transition-metal-catalyzed cross-coupling reactions. The C-I bond readily undergoes oxidative addition to low-valent metal centers (e.g., Pd(0), Cu(I)), which is the crucial initiating step in catalytic cycles like Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings. This reactivity allows for the facile introduction of a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups, at the 2-position of the 3-fluorotoluene core.

Electronic Influence of Substituents

The reactivity of the C-I bond is modulated by the electronic effects of the adjacent fluorine and methyl groups:

-

Fluorine (ortho-position): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I).[1] This effect can influence the rate of oxidative addition and the stability of organometallic intermediates.

-

Methyl Group (meta-position): The methyl group is weakly electron-donating through hyperconjugation (+I, +H).

This electronic push-pull relationship fine-tunes the electron density of the aromatic ring and the polarization of the C-I bond, providing a subtle level of control for synthetic chemists.

Caption: Generalized mechanism for a Suzuki cross-coupling reaction.

Applications in Research and Drug Development

The unique structure of this compound makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.

-

Scaffold for Medicinal Chemistry: It serves as a starting point for building libraries of fluorinated compounds. Chemists can perform a cross-coupling reaction at the C-I bond and then further elaborate other parts of the molecule. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Introduction of Fluorine: The strategic incorporation of fluorine is a well-established strategy to enhance drug properties.[2][9] Using this compound ensures that this critical element is present in the final molecular scaffold. Fluorine can block sites of metabolic degradation (metabolic shielding), increase binding affinity through favorable electrostatic interactions, and modify pKa to improve cell permeability and oral bioavailability.[1]

-

Positron Emission Tomography (PET) Imaging: While not directly applicable to this specific isomer, the broader class of fluoro-iodinated aromatics can be precursors for synthesizing ¹⁸F-labeled radiotracers for PET imaging, a critical tool in clinical diagnostics and drug development.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling and Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3] It is recommended to store it under refrigeration (2-8 °C) and protected from light to ensure long-term stability.[3]

-

First Aid Measures: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth and seek immediate medical advice.[11]

Conclusion

This compound is more than a simple halogenated aromatic; it is a synthetically enabling building block that provides chemists with a pre-packaged combination of reactivity and desirable physicochemical properties. Its C-I bond offers a reliable gateway for constructing molecular complexity via cross-coupling chemistry, while the embedded fluorine atom provides a key tool for modulating biological activity. These features firmly establish this compound as a valuable reagent in the toolbox of modern organic synthesis, particularly for applications in drug discovery and materials science.

References

-

This compound - ChemBK. ChemBK. [Link]

- Fluorine in drug discovery: Role, design and case studies. (Note: This is a representative title for a typical review article on the topic. The search result did not provide a specific article title.)

-

4-Fluoro-2-iodotoluene | C7H6FI | CID 83220. PubChem - NIH. [Link]

-

After cooling to room temperature, the flask is backfilled with argon and charged with - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. PubMed Central. [Link]

-

Flow electrochemistry: a safe tool for fluorine chemistry. RSC Publishing. [Link]

-

Electrophilic Perfluoroalkylating Agents | Chemical Reviews. ACS Publications. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ResearchGate. [Link]

- CN102786387B - Preparation method for p-fluorotoluene.

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

-

Fluoroorganic Chemistry - Ramachandran Research Group. Purdue University. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 883502-14-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 883502-14-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound(883502-14-5) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-2-iodotoluene

Foreword: The Strategic Importance of 3-Fluoro-2-iodotoluene

In the landscape of modern medicinal chemistry and materials science, the strategic placement of fluorine and iodine atoms on an aromatic scaffold offers unparalleled synthetic versatility. This compound is a prime example of such a high-value building block. Its unique substitution pattern—a fluorine atom for modulating electronic properties and metabolic stability, an iodine atom as a versatile handle for cross-coupling reactions, and a methyl group for steric and electronic influence—makes it an indispensable intermediate in the synthesis of complex molecular architectures.[1][] This guide provides an in-depth exploration of the most reliable and scientifically sound pathway for its synthesis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Profile and Characterization

A thorough understanding of a compound's physical properties is fundamental for its synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₆FI | [3][4] |

| Molar Mass | 236.03 g/mol | [3][4] |

| Boiling Point | ~212 °C | [3] |

| Density | ~1.788 g/cm³ | [3] |

| Appearance | Colorless Liquid (Typical) | [5] |

| CAS Number | 883502-14-5 | [3][4] |

Characterization: The identity and purity of synthesized this compound are unequivocally confirmed through standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are critical for structural verification.[6][7]

Strategic Synthesis: The Diazotization-Iodination Pathway

While several synthetic routes could be theoretically envisioned, the most practical and field-proven approach for synthesizing this compound is via the diazotization of 2-amino-6-fluorotoluene, followed by displacement with iodide. This method, a variant of the classic Sandmeyer reaction, is renowned for its reliability and good yields.[8][9][10]

Alternative routes, such as the direct electrophilic iodination of 3-fluorotoluene, are synthetically challenging and impractical. The directing effects of the fluorine (ortho-, para-directing) and methyl (ortho-, para-directing) groups would lead to a complex mixture of regioisomers, making the isolation of the desired 2-iodo product exceedingly difficult.[11]

Mechanistic Rationale

The synthesis proceeds in two key stages:

-

Diazotization: The primary aromatic amine, 2-amino-6-fluorotoluene, is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[12][13] This reaction converts the amino group into an aryldiazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group, poised for substitution. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[12]

-

Iodide Displacement: The resulting diazonium salt solution is then introduced to a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, attacking the aromatic ring and displacing the dinitrogen gas (N₂), a thermodynamically highly favorable process.[14][15] Unlike Sandmeyer reactions for chlorination or bromination, this iodination step does not typically require a copper(I) catalyst.[10]

Visualizing the Core Synthesis Pathway

The overall transformation is elegantly simple yet powerful.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-Amino-6-fluorotoluene | >98% Purity | Starting Material |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid Catalyst |

| Sodium Nitrite (NaNO₂) | ACS Grade | Diazotizing Agent |

| Potassium Iodide (KI) | ACS Grade | Iodine Source |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Quenching Agent |

| Diethyl Ether (or DCM) | Anhydrous | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

| Round-bottom flasks | Appropriate sizes | Reaction Vessels |

| Magnetic stirrer & stir bar | Agitation | |

| Ice bath | Temperature Control | |

| Dropping funnel | Controlled Addition | |

| Separatory funnel | Liquid-liquid Extraction | |

| Rotary evaporator | Solvent Removal |

Step-by-Step Methodology

Step 1: Formation of the Diazonium Salt (Diazotization)

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 2-amino-6-fluorotoluene (1.0 eq) and concentrated HCl (3.0 eq) in water.

-

Cool the resulting slurry to 0-5 °C using an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature throughout the addition.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine slurry via a dropping funnel. The rate of addition must be controlled to keep the internal temperature below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion. The resulting solution contains the 3-fluoro-2-methylbenzenediazonium chloride intermediate.

Step 2: Iodide Displacement Reaction

-

In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

-

Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. This order of addition (diazonium to iodide) is important for minimizing side reactions.

-

Vigorous evolution of nitrogen gas (N₂) will be observed. The reaction is often exothermic, and the mixture may darken due to the formation of iodine.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes). Combine the organic extracts.

-

Wash the combined organic layers sequentially with:

-

A saturated solution of sodium thiosulfate (to remove excess I₂).

-

Deionized water.

-

Saturated sodium chloride solution (brine).

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Workflow Visualization

Safety and Handling Precautions

Chemical synthesis requires stringent adherence to safety protocols. Aryldiazonium salts are potentially explosive when isolated and dry; therefore, they should always be handled in solution and used immediately after preparation.

| Compound/Reagent | Key Hazards | Handling Precautions |

| 2-Amino-6-fluorotoluene | Toxic, Irritant | Wear gloves, safety goggles, and lab coat. Avoid inhalation.[5] |

| Concentrated HCl | Corrosive, Respiratory Irritant | Work in a fume hood. Wear acid-resistant gloves and eye protection. |

| Sodium Nitrite (NaNO₂) | Oxidizer, Toxic | Keep away from organic materials. Avoid ingestion and inhalation. |

| Diazonium Salts | Potentially Explosive (dry) | CRITICAL: Keep in cold solution. Do not isolate. Use immediately. |

| This compound | Irritant | Wear standard PPE. Avoid contact with skin and eyes.[16] |

Always ensure that eyewash stations and safety showers are accessible.[16] All operations should be conducted in a well-ventilated chemical fume hood.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the diazotization of 2-amino-6-fluorotoluene followed by displacement with potassium iodide. This method avoids the regioselectivity issues inherent in direct halogenation approaches and proceeds with good yields. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently produce this versatile and valuable building block, enabling further innovation in drug discovery and advanced materials development.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Sciencelab.com. Material Safety Data Sheet Toluene MSDS. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Khan Academy. Sandmeyer reaction (video). [Link]

-

ChemBK. This compound. [Link]

-

Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

NIH PubChem. 4-Fluoro-2-iodotoluene. [Link]

-

ResearchGate. The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. [Link]

-

NIH National Library of Medicine. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]

-

NIH National Library of Medicine. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. [Link]

-

ResearchGate. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

The Organic Chemistry Tutor. Halogenation of benzene - fluorination and iodination. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 883502-14-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound(883502-14-5) 1H NMR [m.chemicalbook.com]

- 7. 4-Fluoro-2-iodotoluene | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Khan Academy [khanacademy.org]

- 13. Diazotisation [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. hmdb.ca [hmdb.ca]

A Technical Guide to the Spectral Analysis of 3-Fluoro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 3-fluoro-2-iodotoluene, a halogenated aromatic compound of interest in synthetic chemistry and drug development. While experimental spectral data for this compound is not widely available in public-facing databases, this guide will leverage data from its isomers and foundational spectroscopic principles to provide a robust framework for its characterization. By understanding the expected spectral features, researchers can confidently identify and characterize this molecule and its derivatives.

Introduction to this compound and its Spectroscopic Characterization

This compound (C₇H₆FI) is a substituted aromatic compound with a unique arrangement of functional groups that makes it a valuable building block in organic synthesis.[1][2] The presence of fluorine, iodine, and a methyl group on the toluene ring imparts specific reactivity and physical properties to the molecule. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and for this, a combination of spectroscopic techniques is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. Infrared (IR) spectroscopy helps identify characteristic functional groups and vibrational modes within the molecule. Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

Theoretical Framework

NMR spectroscopy relies on the interaction of nuclear spins with an external magnetic field. The chemical shift (δ) of a nucleus is influenced by its local electronic environment. Electronegative atoms like fluorine and iodine will deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Spin-spin coupling between neighboring nuclei provides information about the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. In fluorinated compounds, coupling between ¹⁹F and ¹H or ¹³C nuclei is particularly informative.[3]

Experimental Protocol: NMR Spectroscopy of this compound

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H, ¹³C, and ¹⁹F NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 12-15 ppm.

-

Number of scans: 8-16, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: Approximately 200-220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Spectral width: A wide spectral window (e.g., -250 to 0 ppm) should be used initially, as fluorine chemical shifts are very sensitive to the electronic environment.[3][4]

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Predicted ¹H NMR Spectral Data and Interpretation

Based on the structure of this compound, the following ¹H NMR spectrum is anticipated. The aromatic region would display three distinct signals for the three aromatic protons, and the methyl group would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.2-7.4 | t | 1H | H-5 | J(H-H) ≈ 7-8 |

| ~7.0-7.2 | d | 1H | H-4 | J(H-H) ≈ 7-8, J(H-F) ≈ 4-6 |

| ~6.9-7.1 | d | 1H | H-6 | J(H-H) ≈ 7-8, J(H-F) ≈ 8-10 |

| ~2.4 | s | 3H | -CH₃ | - |

Interpretation:

-

Aromatic Protons: The three aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at position 5 (H-5), being meta to the fluorine and ortho to a proton on each side, is expected to be a triplet. The protons at positions 4 (H-4) and 6 (H-6) will likely appear as doublets of doublets due to ortho H-H coupling and ortho/meta H-F coupling. The relative positions of these signals will depend on the combined electronic effects of the fluorine, iodine, and methyl substituents.

-

Methyl Protons: The methyl group protons are not adjacent to any other protons, so they will appear as a singlet. Its chemical shift will be in the typical range for a methyl group attached to an aromatic ring.

Graphviz Diagram: Predicted Spin-Spin Coupling in the Aromatic Region of this compound

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The signals for the carbons directly bonded to fluorine and iodine will be significantly influenced by these halogens.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Coupling to ¹⁹F (J, Hz) |

| ~160-165 | C-3 | ¹J(C-F) ≈ 240-250 |

| ~140-145 | C-1 | ³J(C-F) ≈ 3-5 |

| ~130-135 | C-5 | ⁴J(C-F) ≈ 1-3 |

| ~125-130 | C-6 | ³J(C-F) ≈ 5-10 |

| ~115-120 | C-4 | ²J(C-F) ≈ 20-25 |

| ~90-95 | C-2 | ²J(C-F) ≈ 25-30 |

| ~20-25 | -CH₃ | ⁴J(C-F) ≈ 1-3 |

Interpretation:

-

C-F Coupling: The most prominent feature will be the large one-bond coupling constant (¹J(C-F)) for the carbon directly attached to the fluorine atom (C-3). Smaller two-, three-, and four-bond couplings will also be observed for the other aromatic carbons and the methyl carbon.

-

Heavy Atom Effect: The carbon atom bonded to the iodine (C-2) is expected to have a significantly lower chemical shift (be shifted upfield) due to the "heavy atom effect."

Predicted ¹⁹F NMR Spectral Data and Interpretation

The proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine atom. The chemical shift will be in the characteristic range for an aromatic fluorine. If the spectrum is recorded without proton decoupling, this signal will be split by the neighboring protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (proton-coupled) | Coupling Constants (J, Hz) |

| -110 to -120 | ddd | ³J(F-H4) ≈ 4-6, ⁴J(F-H5) ≈ 1-3, ³J(F-H6) ≈ 8-10 |

Interpretation:

The chemical shift of the fluorine atom is highly sensitive to the electronic nature of the other substituents on the ring. In the proton-coupled spectrum, the fluorine signal will be a doublet of doublets of doublets due to coupling with H-4, H-5, and H-6.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the types of chemical bonds present in a molecule.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of a vibration depends on the masses of the atoms involved and the strength of the bond connecting them.

Experimental Protocol: FT-IR Spectroscopy of this compound

Sample Preparation (Neat Liquid):

-

Since this compound is a liquid at room temperature, the simplest method is to run a neat spectrum.

-

Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a single drop of the liquid to be placed on the crystal.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, C-H bonds, and the C-F bond.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Methyl C-H stretch |

| 1600-1450 | Strong-Medium | Aromatic C=C stretching |

| 1250-1150 | Strong | C-F stretch |

| 850-750 | Strong | C-H out-of-plane bending |

| ~600 | Weak-Medium | C-I stretch |

Interpretation:

-

Aromatic Region: The presence of bands in the 1600-1450 cm⁻¹ region is characteristic of the aromatic ring. The pattern of overtones in the 2000-1650 cm⁻¹ region can sometimes provide information about the substitution pattern of the ring.

-

C-F Stretch: A strong absorption band in the 1250-1150 cm⁻¹ range is indicative of the C-F stretching vibration.

-

C-I Stretch: The C-I stretching vibration is expected to appear at a low frequency, around 600 cm⁻¹, and may be weak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Theoretical Framework

In a mass spectrometer, a molecule is first ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). In EI-MS, the high-energy electrons cause the molecule to lose an electron, forming a molecular ion (M⁺•). This molecular ion can then fragment into smaller, charged fragments. The pattern of fragmentation is often characteristic of the molecule's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

Instrumental Parameters:

-

Ionization method: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

-

Mass range: Scan from m/z 40 to 300.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

Table 5: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion |

| 236 | [C₇H₆FI]⁺• (Molecular Ion) |

| 109 | [C₇H₆F]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, if rearrangement occurs) |

Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 236 will confirm the molecular weight of the compound. The presence of iodine will be evident from the isotopic pattern, as iodine is monoisotopic at mass 127.

-

Fragmentation: The most likely fragmentation pathway is the loss of an iodine radical to form a fluorotolyl cation at m/z 109. Another possible fragmentation is the loss of a methyl group, followed by rearrangement.

Graphviz Diagram: Predicted Fragmentation Pathway of this compound

Caption: Primary fragmentation pathway of this compound.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. While direct experimental data is not readily found in public domains, a thorough understanding of spectroscopic principles and data from isomeric compounds allows for a reliable prediction of its spectral characteristics. This guide provides the theoretical and practical framework for researchers to acquire and interpret NMR, IR, and MS data, enabling confident structural elucidation and characterization of this important synthetic building block. The provided protocols and predicted data serve as a valuable reference for anyone working with this or similar halogenated aromatic compounds.

References

-

ChemBK. This compound. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Why 4-Fluoro-3-iodotoluene is Essential for Synthesis. Available at: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SpectraBase. o-IODO-alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[FTIR] - Spectrum. Available at: [Link]

-

University of California, Davis. 19Flourine NMR. Available at: [Link]

-

ResearchGate. A Practical, Large-Scale Synthesis of p-(Difluoroiodo)toluene (p-TolIF2). Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Fluoro-2-iodotoluene

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Fluoro-2-iodotoluene (CAS No. 883502-14-5). It is intended for researchers, chemists, and drug development professionals who utilize this versatile halogenated building block in a laboratory setting. The protocols and recommendations herein are synthesized from established chemical safety principles and data from structurally analogous compounds, aiming to foster a proactive safety culture.

Introduction: The Utility and Latent Hazards of a Halogenated Intermediate

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex pharmaceutical intermediates and advanced materials. The presence of three distinct functional handles—a fluoro group, an iodo group, and a methyl group on an aromatic ring—allows for a wide range of selective cross-coupling, metallation, and nucleophilic substitution reactions. However, this reactivity profile necessitates a thorough understanding of its potential hazards. While comprehensive toxicological data for this specific isomer is not widely available, its structure as a halogenated aromatic compound warrants a cautious and well-defined approach to its handling. This guide explains the causality behind safety protocols, moving beyond a simple checklist to a self-validating system of risk mitigation.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic properties and associated hazards. The risk assessment for this compound is built upon its known physicochemical data and hazard classifications extrapolated from safety data sheets (SDS) of closely related iodo- and fluoro-toluenes.[1][2][3][4]

1.1: Physicochemical Properties

The physical properties of a substance are critical inputs for determining appropriate engineering controls and emergency response actions. The relatively high flash point classifies it as a combustible liquid, not a flammable one, meaning it requires heating before it can be ignited. However, its vapors can still form explosive mixtures with air.[2]

| Property | Value | Source |

| CAS Number | 883502-14-5 | [5][6] |

| Molecular Formula | C₇H₆FI | [5][6] |

| Molecular Weight | 236.03 g/mol | [1][6] |

| Appearance | Light yellow to brown liquid | [6] |

| Boiling Point | 212 °C | [5] |

| Flash Point | 84 - 85 °C | [1][5] |

| Density | ~1.79 - 1.82 g/cm³ | [1][5] |

1.2: GHS Hazard Profile (Anticipated)

Based on data for analogous compounds, this compound should be handled as a substance with the following GHS classifications.

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][7] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[8] |

| Flammable Liquids | Category 4 | Combustible liquid |

1.3: Elucidation of Primary Hazards

-

Dermal and Ocular Irritation: As with many organic solvents, this compound can defat the skin, leading to irritation, redness, and dermatitis upon prolonged contact. Direct contact with the eyes is expected to cause significant irritation.[1][4]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract, leading to symptoms like coughing and shortness of breath.[8] While acute inhalation toxicity data is scarce, all handling operations should be designed to minimize vapor exposure.

-

Reactivity and Thermal Decomposition: The compound is stable under recommended storage conditions.[2] However, it is incompatible with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[1][2] In the event of a fire, thermal decomposition will produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen fluoride (HF), and hydrogen iodide (HI).[1][2][9] The generation of HF is a particularly severe hazard, as it can cause deep, painful burns and systemic toxicity.

Section 2: Proactive Containment: Engineering Controls & PPE

The hierarchy of controls is a fundamental safety paradigm that prioritizes the most effective measures. For this compound, this means relying on engineering controls as the primary barrier, supplemented by rigorous personal protective equipment protocols.

2.1: Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is the primary defense against respiratory exposure.[2]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.[3]

-

Ignition Source Control: Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and lighting equipment, especially where large quantities are stored or handled.[2][8]

-

Static Discharge Prevention: For transfers of significant quantities (>1 L), containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[2][8]

2.2: Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be selected based on the specific task and potential for exposure.

-

Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling the liquid.[4][10] When transferring larger volumes (>100 mL) or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[10]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves offer adequate protection against incidental splashes, but they should be changed immediately upon contamination.[11] For prolonged handling or immersion potential, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's chemical resistance guide.[11][12]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.[13] Do not wear sandals or perforated shoes; footwear must be closed-toed and cover the entire foot.[12]

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges should be used by trained personnel for cleanup.[14]

Caption: PPE selection workflow for this compound.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for ensuring reproducible and safe experimental outcomes.

3.1: Storage and Inspection

-

Receiving: Upon receipt, inspect the container for any signs of damage or leakage.

-

Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like oxidizing agents.[3] Storage at 2-8°C is often recommended to preserve the compound's integrity.[6]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.

3.2: Experimental Workflow Protocol

This protocol outlines the critical safety checkpoints for a typical reaction using this compound.

-

Pre-Experiment Checklist:

-

Verify the fume hood is operational and certified.

-

Ensure an appropriate fire extinguisher (Type ABC, dry chemical, or CO₂) is accessible.

-

Locate the nearest safety shower and eyewash station.

-

Don all required PPE as determined by the risk assessment.

-

-

Dispensing:

-

Perform all weighings and transfers inside the fume hood.

-

Use a syringe, cannula, or glass funnel for liquid transfers to minimize drips and splashes.

-

Immediately cap the source bottle after dispensing.

-

-

Reaction Setup:

-

Assemble glassware in the fume hood, ensuring all joints are properly sealed.

-

If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely. Do not heat near the flash point.

-

For reactions requiring an inert atmosphere, ensure the system is properly purged and maintained.

-

-

Post-Reaction Work-up:

-

Cool the reaction mixture to room temperature before quenching or opening the vessel.

-

Be mindful of potentially exothermic quenching procedures. Add quenching agents slowly and with cooling.

-

-

Decontamination and Cleaning:

-

Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated organic waste.

-

Wipe down the work surface in the fume hood after completion.

-

Caption: A generalized, safety-centric experimental workflow.

Section 4: Emergency Response Procedures

Preparedness is key to mitigating the impact of an incident. All laboratory personnel must be familiar with these procedures.

4.1: Spill Management

The response to a spill is dictated by its size and location.

-

Small Spill (<100 mL) inside a fume hood:

-

Alert nearby personnel.

-

Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels.[15]

-

Use non-sparking tools to scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15]

-

Wipe the area clean with a cloth and solvent, collecting all materials as hazardous waste.

-

-

Large Spill (>100 mL) or any spill outside a fume hood:

-

EVACUATE the immediate area immediately. Alert all personnel and activate the fire alarm if necessary to ensure a full evacuation.

-

If safe to do so, close the laboratory door to contain the vapors.

-

Call your institution's emergency response team or the local fire department.

-

Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

-

Caption: Decision tree for spill response procedures.

4.2: Fire Response

-

If a small fire occurs in a beaker, it can often be extinguished by covering it with a larger container.

-

For larger fires, use a dry chemical, CO₂, or foam extinguisher.[3]

-

DO NOT use water, as it may not be effective and could spread the combustible liquid.

-

In case of any fire, prioritize personal safety. If the fire is not immediately extinguishable, activate the alarm, evacuate the area, and call the fire department.

-

Be aware that containers of this compound may rupture or explode when heated.[2] Firefighters must wear self-contained breathing apparatus (SCBA) to protect against toxic decomposition fumes (HF/HI).[2][9]

4.3: First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][8] If they feel unwell or breathing is difficult, seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[4]

Section 5: Waste Disposal

All waste containing this compound, including unused product, contaminated absorbents, and rinsates, must be treated as hazardous waste.

-

Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste . Do not mix with non-halogenated waste.

-

Container: Use a robust, sealed container that is compatible with the chemical.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an accurate description of its contents.

-

Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and national regulations.[1]

Conclusion

This compound is a powerful synthetic tool, and like many such tools, it demands respect and careful handling. By integrating the principles of hazard assessment, engineering controls, diligent use of PPE, and emergency preparedness into every workflow, researchers can confidently and safely leverage its reactivity. The key to safety is not merely following a list of rules, but understanding the scientific reasoning behind them, creating a self-validating system of protection for yourself, your colleagues, and your work.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

-

Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved from [Link]

-

Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Retrieved from [Link]

-